
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane, also known as DBD-MDZ, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of diazepanes, which are known for their ability to interact with the central nervous system and produce a calming effect. DBD-MDZ has been found to have a unique mechanism of action, making it a promising candidate for further investigation.
Mécanisme D'action
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane interacts with the GABA-A receptor in the brain, which is responsible for inhibiting the transmission of nerve impulses. This interaction leads to a decrease in neuronal activity, resulting in a calming effect. This compound has been found to have a unique binding site on the GABA-A receptor, which may contribute to its specific mechanism of action.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. These include a decrease in heart rate, blood pressure, and respiratory rate. It also produces muscle relaxation and a decrease in muscle tone. This compound has been found to have a low potential for respiratory depression, making it a safer alternative to traditional anesthetics.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has several advantages for use in lab experiments. It has a high potency, meaning that small amounts can produce significant effects. It also has a rapid onset of action and a prolonged duration of effect. However, this compound has limitations, including its solubility and stability. These factors can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the investigation of 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane. One area of research is the optimization of its synthesis method to produce higher yields and purer products. Another area of research is the investigation of its potential as an anesthetic agent in humans. Further studies are also needed to explore its potential as an anti-convulsant and anti-anxiety agent. Finally, investigations into the specific binding site of this compound on the GABA-A receptor may lead to the development of more targeted anesthetic agents.
Méthodes De Synthèse
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane can be synthesized using a multi-step process involving the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 1,4-diazepane. The resulting compound is then subjected to further reactions to produce the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been investigated for its potential application in the treatment of various medical conditions. One of the most promising areas of research is its use as an anesthetic agent. This compound has been found to produce a rapid and prolonged sedative effect, making it a potential alternative to traditional anesthetics. Other potential applications include its use as an anti-convulsant and anti-anxiety agent.
Propriétés
IUPAC Name |
1,4-bis[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6S2/c1-16-12-20(30-5)22(14-18(16)3)32(26,27)24-8-7-9-25(11-10-24)33(28,29)23-15-19(4)17(2)13-21(23)31-6/h12-15H,7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRVUEMUIKQREB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604787.png)
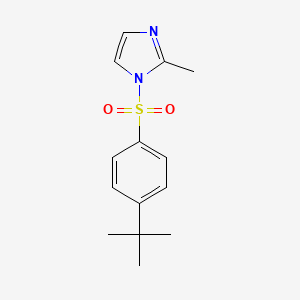
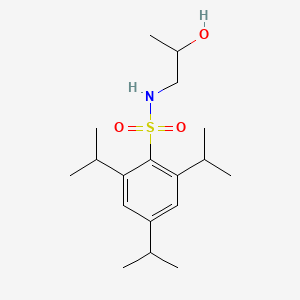
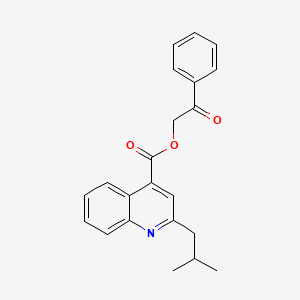
![4-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604793.png)
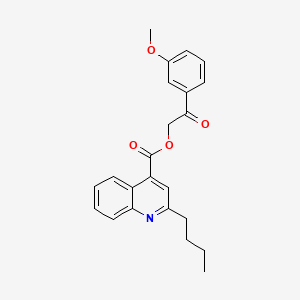



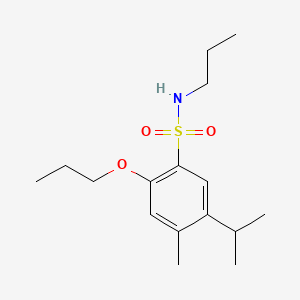
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B604800.png)

![4-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]morpholine](/img/structure/B604803.png)